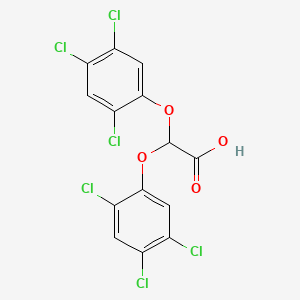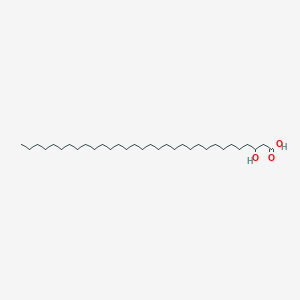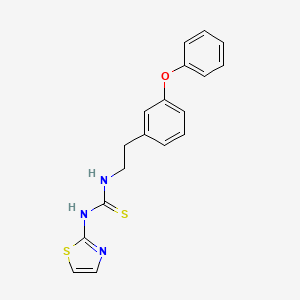
Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a phenoxyphenyl group, an ethyl linkage, and a thiazolyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 3-phenoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then reacted with 2-thiazolylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cell division.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism by which Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group allows for strong binding interactions, while the thiazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(3-phenoxyphenyl)-
- Thiourea, N-(2-thiazolyl)-
- Phenoxyphenylthiourea
Uniqueness
Thiourea, N-(2-(3-phenoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to its combination of a phenoxyphenyl group, an ethyl linkage, and a thiazolyl group. This combination provides a distinct set of chemical and biological properties that are not observed in other similar compounds. The presence of the thiazolyl group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
172505-82-7 |
|---|---|
Molekularformel |
C18H17N3OS2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1-[2-(3-phenoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C18H17N3OS2/c23-17(21-18-20-11-12-24-18)19-10-9-14-5-4-8-16(13-14)22-15-6-2-1-3-7-15/h1-8,11-13H,9-10H2,(H2,19,20,21,23) |
InChI-Schlüssel |
KXHQRQPUFMBQAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCNC(=S)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


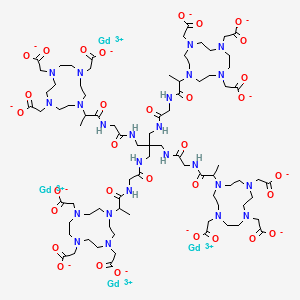


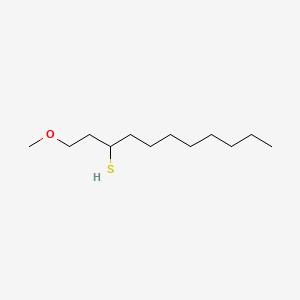

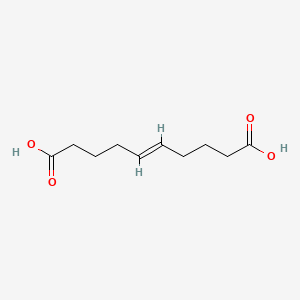
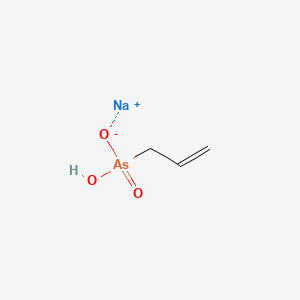

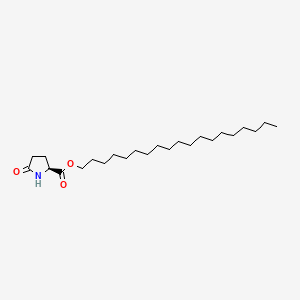
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
